molecular formula C17H19ClN4O2S2 B4762940 N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide

Cat. No. B4762940
M. Wt: 410.9 g/mol
InChI Key: QYPLOUDZPVDMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key player in the B-cell receptor signaling pathway. This pathway is crucial for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development of various B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon binding of antigens to the B-cell receptor, BTK is activated and phosphorylates downstream targets, leading to activation of various signaling pathways. N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in B-cells.
Biochemical and physiological effects:
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been shown to induce apoptosis and growth inhibition in various B-cell malignancies, both in vitro and in vivo. In addition, it has been shown to inhibit the production of various cytokines and chemokines that are involved in the growth and survival of B-cells. N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide has also been shown to have minimal off-target effects, making it a promising therapeutic agent for B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. In addition, its high purity and solubility make it suitable for various in vitro and in vivo assays. However, one limitation of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide is its relatively short half-life, which may limit its efficacy in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide. One potential application is in combination therapy with other agents that target the B-cell receptor signaling pathway, such as inhibitors of PI3K or SYK. Another potential direction is the study of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Conclusion:
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide is a promising small molecule inhibitor of BTK that has shown efficacy in preclinical studies for the treatment of B-cell malignancies. Its high potency and selectivity, combined with its minimal off-target effects, make it a valuable tool for studying the B-cell receptor signaling pathway. Future studies will further elucidate its potential as a therapeutic agent and its role in combination therapy for B-cell malignancies.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S2/c18-13-2-1-3-15(12-13)21-8-10-22(11-9-21)17(25)20-14-4-6-16(7-5-14)26(19,23)24/h1-7,12H,8-11H2,(H,20,25)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLOUDZPVDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.